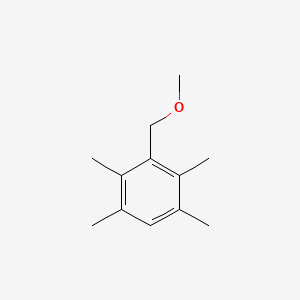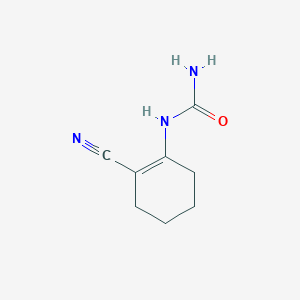
Tert-butyl (1,3-dioxoisoindolin-2-YL)(2-(1,3-dioxoisoindolin-2-YL)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1,3-dioxoisoindolin-2-YL)(2-(1,3-dioxoisoindolin-2-YL)ethyl)carbamate is a complex organic compound with the molecular formula C25H25N3O6 It is characterized by the presence of isoindoline-1,3-dione groups and a tert-butyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1,3-dioxoisoindolin-2-YL)(2-(1,3-dioxoisoindolin-2-YL)ethyl)carbamate typically involves the reaction of tert-butyl (1,3-dioxoisoindolin-2-yl)carbamate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (1,3-dioxoisoindolin-2-YL)(2-(1,3-dioxoisoindolin-2-YL)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic carbonyl groups.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include ethyl iodide, potassium carbonate, and acetonitrile. Reaction conditions typically involve room temperature and atmospheric pressure .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1,3-dioxoisoindolin-2-YL)(2-(1,3-dioxoisoindolin-2-YL)ethyl)carbamate has several scientific research applications:
Pharmaceuticals: The compound’s structure suggests potential use in drug design and development, particularly as a scaffold for creating bioactive molecules.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials, such as polymers and coatings.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (1,3-dioxoisoindolin-2-yl)carbamate: This compound is structurally similar but lacks the additional ethyl group.
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core structure and exhibit similar chemical reactivity.
Eigenschaften
Molekularformel |
C23H21N3O6 |
|---|---|
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
tert-butyl N-(1,3-dioxoisoindol-2-yl)-N-[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C23H21N3O6/c1-23(2,3)32-22(31)25(26-20(29)16-10-6-7-11-17(16)21(26)30)13-12-24-18(27)14-8-4-5-9-15(14)19(24)28/h4-11H,12-13H2,1-3H3 |
InChI-Schlüssel |
JROQGRLTBVIARV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CCN1C(=O)C2=CC=CC=C2C1=O)N3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14007879.png)
![4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine](/img/structure/B14007886.png)
![3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B14007890.png)
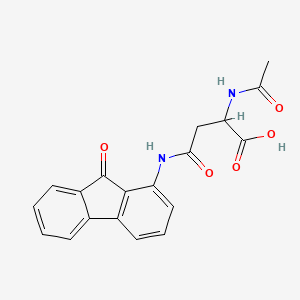
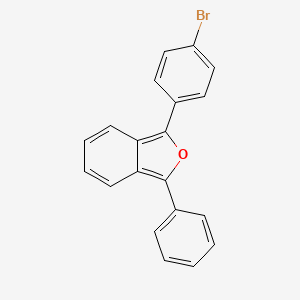
![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14007911.png)



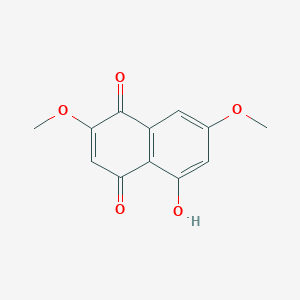
![1-[p-Toluenesulfonamido]-6-chloronaphthalene](/img/structure/B14007929.png)
